3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde
Description
3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H8O2. It is a derivative of indene, characterized by the presence of an oxo group at the third position and a formyl group at the fourth position of the indene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindene-4-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-8-3-1-2-7-4-5-9(12)10(7)8/h1-3,6H,4-5H2 |
InChI Key |
MYQQDHCPVIHYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the oxidation of 2,3-dihydro-1H-indene-4-carbaldehyde. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 3-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde.
Substitution: The formyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Reduction: 3-Hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
Substitution: Various substituted indene derivatives
Scientific Research Applications
3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde has a wide range of applications in scientific research:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
